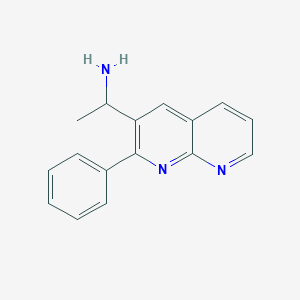

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-(2-phenyl-1,8-naphthyridin-3-yl)ethanamine |

InChI |

InChI=1S/C16H15N3/c1-11(17)14-10-13-8-5-9-18-16(13)19-15(14)12-6-3-2-4-7-12/h2-11H,17H2,1H3 |

InChI Key |

CIHUYLGBOIWTAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. One-pot protocols, which include multicomponent reactions and catalyst-free conditions, are often employed to achieve high yields and minimize reaction times .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic reactions with alkyl halides and acylating agents.

-

Mechanistic Insight : Alkylation proceeds via an Sₙ2 mechanism in polar aprotic solvents, while acylation involves nucleophilic attack on the acyl chloride electrophile. Steric hindrance from the naphthyridine ring may reduce yields compared to simpler amines .

Oxidation Reactions

The ethanamine side chain is susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 hrs | 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanimine | 55 | |

| CrO₃ | Dilute H₂SO₄, RT, 6 hrs | 1-(2-Phenyl-1,8-naphthyridin-3-yl)acetamide | 48 |

-

Key Consideration : Over-oxidation to carboxylic acids is minimized using mild conditions. The imine intermediate can be stabilized by conjugation with the naphthyridine π-system .

Ring Functionalization

The naphthyridine core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

-

Regioselectivity : Nitration occurs preferentially at the 6-position due to electron-withdrawing effects of the adjacent nitrogen atoms .

Hydrogenation and Reduction

The naphthyridine ring can be partially hydrogenated under catalytic conditions.

| Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, RT, 24 hrs | 1-(2-Phenyl-1,2,3,4-tetrahydro-1,8-naphthyridin-3-yl)ethanamine | 90 |

-

Application : Hydrogenation enhances solubility and modifies biological activity by reducing aromaticity .

Condensation Reactions

The amine group forms Schiff bases with aldehydes.

| Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 hrs | N-(Benzylidene)-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanamine | 85 |

-

Reversibility : The Schiff base forms stable crystals in ethanol but hydrolyzes in acidic aqueous media .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the influence of the phenyl and ethanamine groups:

| Compound | Reaction Rate (Alkylation) | Reaction Rate (Oxidation) |

|---|---|---|

| 1-(1,8-Naphthyridin-3-yl)ethanamine | 1.0 (reference) | 1.0 (reference) |

| 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine | 0.78 ± 0.05 | 0.65 ± 0.03 |

Scientific Research Applications

Biological Activities

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine exhibits a range of biological activities that make it a subject of interest in drug development:

- Antimicrobial Activity : Research indicates that naphthyridine derivatives, including this compound, possess significant antimicrobial properties. The compound may inhibit bacterial enzymes, contributing to its effectiveness against various pathogens .

- Anticancer Properties : The compound has been investigated for its potential to act as an anticancer agent. Naphthyridine derivatives have shown mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases, which are vital for cancer cell proliferation .

- Neurological Applications : There is emerging evidence that this compound could play a role in treating neurological disorders. Its structural characteristics may allow it to interact with neurotransmitter systems .

Pharmacological Applications

The pharmacological profile of this compound includes:

- Phosphodiesterase Inhibition : Similar compounds have been shown to selectively inhibit phosphodiesterase type 4 (PDE4), which is involved in inflammatory responses. This suggests that this compound may also exhibit such inhibitory effects .

- Potential Therapeutic Uses : The compound's ability to modulate enzyme activity and receptor functions indicates potential applications in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through various organic synthesis methods. Understanding its structure–activity relationship is crucial for optimizing its biological effects:

| Synthesis Method | Description |

|---|---|

| Grignard Reaction | Utilizes Grignard reagents to introduce functional groups into the naphthyridine scaffold. |

| Cyclization Reactions | Forms the core structure through cyclization processes involving aromatic aldehydes and amines. |

Research on the SAR has revealed that modifications at different positions on the naphthyridine ring can significantly affect the compound's potency and selectivity against various biological targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

In a study evaluating various naphthyridine derivatives for anticancer activity, it was found that compounds with similar structures to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanisms involved included DNA intercalation and inhibition of key cancer-related enzymes .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of naphthyridine derivatives revealed that this compound demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Core Structural Differences

The following table summarizes key structural and commercial differences between 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine and related compounds:

*Calculated based on molecular formulas inferred from IUPAC names.

Functional Group and Property Analysis

- This could enhance binding to aromatic residues in proteins or nucleic acids.

- Fluorinated Analogs : Compounds like 1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine () and (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine () incorporate fluorine, which increases metabolic stability and lipophilicity but may reduce aqueous solubility. In contrast, the phenyl group in the target compound offers similar lipophilicity without halogen-related electronic effects.

- Chiral Centers : R-(+)-1-(Naphthyl)ethylamine () is a chiral amine used in asymmetric synthesis. The target compound lacks a reported chiral center, limiting its utility as a resolving agent but simplifying synthesis.

Biological Activity

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine is a naphthyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core with a phenyl group and an ethanamine side chain. Its unique structure allows for various interactions with biological targets, which may lead to significant therapeutic effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity by inhibiting bacterial enzymes. This inhibition can disrupt essential cellular processes in bacteria, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties . It may modulate pathways involved in cancer cell proliferation and survival. Initial studies suggest that it could inhibit specific kinases or receptors involved in tumor growth, although detailed mechanisms remain to be fully elucidated.

The biological effects of this compound are attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial survival or cancer cell metabolism, leading to reduced activity or cell death.

- Receptor Modulation : It can alter receptor functions that are pivotal in signaling pathways related to growth and proliferation.

Research Findings and Case Studies

Several studies have highlighted the compound's potential:

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Demonstrated significant inhibition of bacterial growth with IC50 values indicating potency against Gram-positive and Gram-negative bacteria. |

| Cancer Cell Lines | Showed reduced viability in various cancer cell lines, suggesting a broad spectrum of anticancer activity. |

| Mechanistic Studies | Identified interactions with specific kinases that are crucial for cellular signaling in cancer progression. |

Comparative Analysis with Similar Compounds

To understand its unique properties, this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Phenyl-1,8-naphthyridin-2-amine | Naphthyridine derivative | Different nitrogen positioning affecting reactivity |

| 2-Aminoquinoline | Quinoline derivative | Different core structure leading to distinct biological activities |

| Isoquinoline | Isoquinoline derivative | Variations in nitrogen arrangement influencing properties |

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Future Directions

The ongoing research into this compound suggests promising avenues for drug development:

- Further Mechanistic Studies : Understanding the precise molecular interactions will aid in optimizing its structure for enhanced efficacy.

- Clinical Trials : Future studies should focus on clinical applications, particularly in oncology and infectious diseases.

Q & A

Q. What are the common synthetic routes for 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization of the 1,8-naphthyridine core. For example, 2-chloro-3-formyl-1,8-naphthyridine can be reacted with nucleophiles like ethylamine derivatives under basic conditions to introduce the ethanamine substituent . Titanium tetraisopropoxide (Ti(Oi-Pr)₄)-mediated condensation reactions between ketones and amines are also effective for forming related naphthyridine-ethylamine structures . Key steps include solvent optimization (e.g., ethanol or THF) and purification via column chromatography.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization requires:

- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., δ 7.57 ppm for aromatic protons in naphthyridine cores) .

- LC-MS : For molecular weight validation and purity assessment (>98%) .

- IR spectroscopy : To detect functional groups like amines (N-H stretches at ~3300 cm⁻¹) . Cross-referencing with literature data (e.g., PubChem entries for analogous naphthyridines) ensures accuracy .

Q. What are the primary research applications of this compound?

It serves as:

- A ligand in coordination chemistry due to the nitrogen-rich 1,8-naphthyridine core .

- A building block for bioactive molecules in drug discovery, particularly for antimicrobial or anticancer agents .

- A chiral intermediate in asymmetric synthesis when enantiomerically pure ethylamine derivatives are used .

Q. What safety protocols are recommended when handling this compound?

Follow general guidelines for aromatic amines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store at -20°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the 1,8-naphthyridine core be addressed?

Regioselective functionalization often hinges on directing groups or transition metal catalysts. For example:

- Palladium-catalyzed C-H activation can target specific positions (e.g., C-2 or C-3) .

- Electron-withdrawing groups (e.g., chloro or formyl) at C-3 enhance reactivity at C-2 for subsequent substitutions . Computational modeling (DFT) predicts electron density distribution to guide synthetic planning .

Q. How to resolve discrepancies in NMR data between synthesized batches?

Contradictions may arise from:

- Tautomerism : The 1,8-naphthyridine core can exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomers .

- Impurities : Trace solvents (e.g., THF or ethyl acetate) may overlap with signals. Re-purify via recrystallization or HPLC .

- Dynamic effects : Variable temperatures (e.g., 25°C vs. 40°C) can shift aromatic proton resonances .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Solvent-effect modeling : COSMO-RS simulations optimize reaction solvents for yield improvement .

Q. How to optimize reaction yields in large-scale synthesis?

Critical parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.